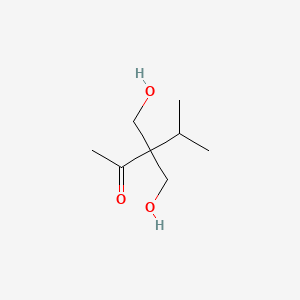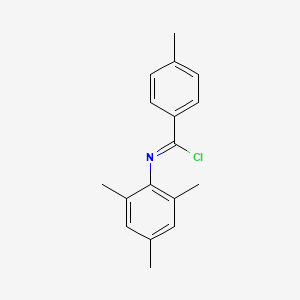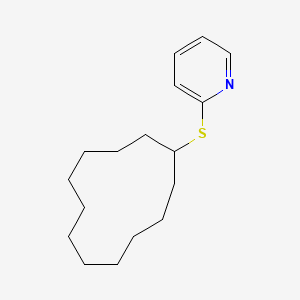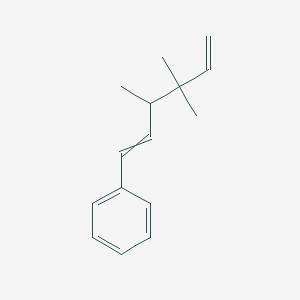
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a (3,4,4-trimethylhexa-1,5-dien-1-yl) group, which includes a diene (two double bonds) and three methyl groups. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction engineering techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the diene group to single bonds, forming saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce double bonds.
Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) in the presence of a catalyst can introduce halogen atoms onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Studying the interactions of aromatic hydrocarbons with biological systems.
Medicine: Investigating potential pharmacological properties and therapeutic applications.
Industry: Use as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and diene group can participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: An aromatic hydrocarbon with a vinyl group attached to the benzene ring.
Alpha-methylstyrene: Similar to styrene but with an additional methyl group on the alpha carbon.
Isoprene: A diene with a structure similar to the diene group in (3,4,4-Trimethylhexa-1,5-dien-1-yl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
112528-86-6 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
3,4,4-trimethylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C15H20/c1-5-15(3,4)13(2)11-12-14-9-7-6-8-10-14/h5-13H,1H2,2-4H3 |
Clé InChI |
AQIPVYXYJXZLDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC1=CC=CC=C1)C(C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

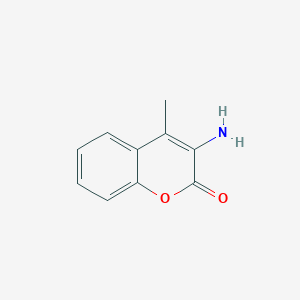
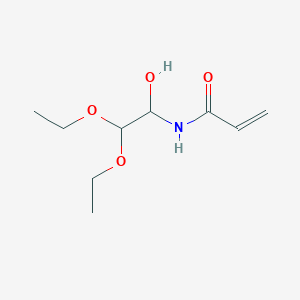
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
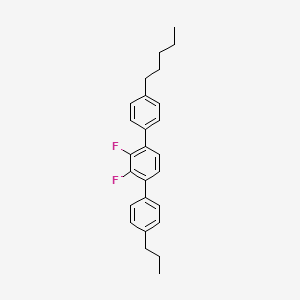
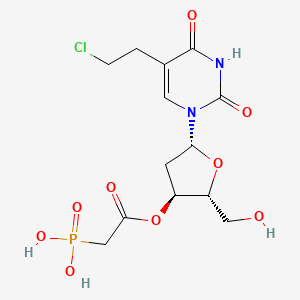
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)

